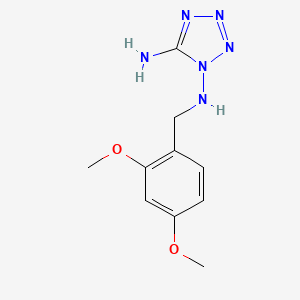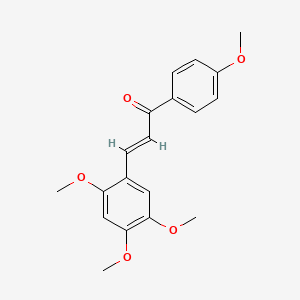
N~1~-(2,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a tetrazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine typically involves the reaction of 2,4-dimethoxybenzyl chloride with sodium azide to form the corresponding azide This intermediate is then subjected to cyclization under acidic conditions to form the tetrazole ring
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N~1~-(2,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(2,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of biologically active molecules. This interaction can lead to the modulation of enzymatic activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2,4-dimethoxybenzyl)-N~2~-(2-(pyridin-2-yl)ethyl)oxalamide
- N~1~-(2,4-dimethoxybenzyl)-N~2~-(2-(pyridin-2-yl)ethyl)ethanediamide
Uniqueness
N~1~-(2,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine is unique due to its tetrazole ring, which imparts stability and versatility in chemical reactions. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C10H14N6O2 |
|---|---|
Molecular Weight |
250.26 g/mol |
IUPAC Name |
1-N-[(2,4-dimethoxyphenyl)methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C10H14N6O2/c1-17-8-4-3-7(9(5-8)18-2)6-12-16-10(11)13-14-15-16/h3-5,12H,6H2,1-2H3,(H2,11,13,15) |
InChI Key |
LYIDOYPFVMPTBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNN2C(=NN=N2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-bromophenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B11468343.png)

![2,2-dichloro-N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]-1-methylcyclopropanecarboxamide](/img/structure/B11468349.png)
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11468351.png)

![8-(3,4-dimethoxyphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B11468365.png)
![N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-methoxybenzamide](/img/structure/B11468367.png)
![5-Oxo-3-phenyl-7-[4-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11468369.png)
![N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11468379.png)
![5-(6-bromoimidazo[1,2-a]pyridin-2-yl)-6-(4-fluorophenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11468383.png)
![4-(4-chlorophenyl)-1-methyl-6-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11468386.png)
![4-Chloro-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide](/img/structure/B11468389.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,2,3,3-tetrafluoropropanamide](/img/structure/B11468394.png)
![3-(2,6-dichlorophenyl)-2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11468396.png)
